
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a specialized organosilicon compound characterized by the presence of both perfluorophenyl and phenyl groups attached to a silicon atom through a methoxy linkage. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((perfluorophenyl)(phenyl)methoxy)silane typically involves the reaction of trimethylsilyl chloride with perfluorophenyl and phenyl methanol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Substitution: Can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different silicon-containing compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common reagents include halides, amines, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Oxidation and Reduction: Results in the formation of oxidized or reduced silicon compounds.
Aplicaciones Científicas De Investigación
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which Trimethyl((perfluorophenyl)(phenyl)methoxy)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The perfluorophenyl and phenyl groups provide hydrophobic and aromatic characteristics, respectively, which influence the compound’s reactivity and interactions with other molecules. The methoxy group can undergo hydrolysis, leading to the formation of silanols that can further react with other compounds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the perfluorophenyl group.
Trimethyl(perfluorophenyl)silane: Contains the perfluorophenyl group but lacks the phenyl group.
Phenyltrimethoxysilane: Contains the phenyl group but lacks the perfluorophenyl group.
Uniqueness
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is unique due to the presence of both perfluorophenyl and phenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Propiedades
Fórmula molecular |
C16H15F5OSi |
|---|---|
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
Clave InChI |
LRFLZEQBMBEBCU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



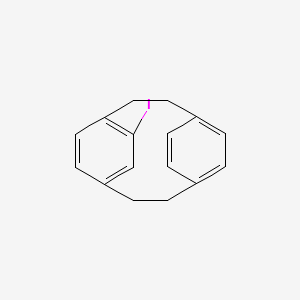
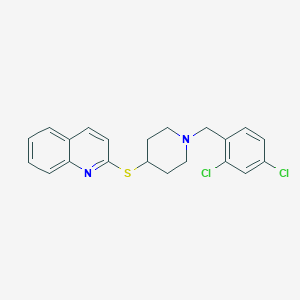


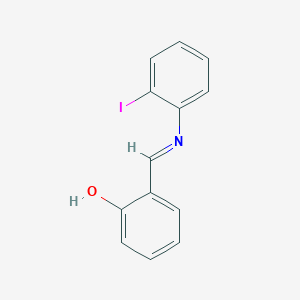



![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
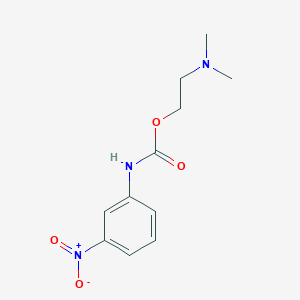
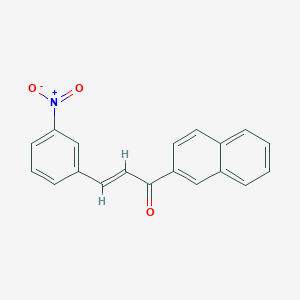

![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)
